molecular formula C9H9BrFNS B12947747 N-(3-Bromo-5-fluorophenyl)thietan-3-amine

N-(3-Bromo-5-fluorophenyl)thietan-3-amine

Cat. No.: B12947747
M. Wt: 262.14 g/mol
InChI Key: AGGFNUJKZCOELE-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-fluorophenyl)thietan-3-amine: is an organic compound characterized by the presence of a thietan ring substituted with a bromine and fluorine atom on the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-fluorophenyl)thietan-3-amine typically involves the following steps:

    Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.

    Substitution Reactions: The introduction of the bromine and fluorine atoms on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be achieved using a fluorinating agent such as Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-fluorophenyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thietan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dehalogenated products

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-(3-Bromo-5-fluorophenyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-Bromo-5-fluorophenyl)thietan-3-amine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-4-fluorophenyl)thietan-3-amine
  • N-(3-Chloro-5-fluorophenyl)thietan-3-amine
  • N-(3-Bromo-5-chlorophenyl)thietan-3-amine

Uniqueness

N-(3-Bromo-5-fluorophenyl)thietan-3-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H9BrFNS

Molecular Weight

262.14 g/mol

IUPAC Name

N-(3-bromo-5-fluorophenyl)thietan-3-amine

InChI

InChI=1S/C9H9BrFNS/c10-6-1-7(11)3-8(2-6)12-9-4-13-5-9/h1-3,9,12H,4-5H2

InChI Key

AGGFNUJKZCOELE-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NC2=CC(=CC(=C2)Br)F

Origin of Product

United States

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